Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide

Lipophilicity Drug-likeness ADME prediction

This benzofuran-carboxamide hybrid (CAS 929371-98-2) combines a 2,5-dimethoxybenzoyl-substituted core with a 4-methoxybenzamide terminus, creating a three-point pharmacophore with six HBA sites (logP 5.1, TPSA 87 Ų). Validated in PI3Kα inhibition studies (IC₅₀ 4.1–20.5 µM range), the para-methoxy group engages Val851 in the ATP-binding pocket—a key interaction absent in the 4-H (CAS 929412-53-3) and 4-CH₃ (CAS 929471-36-3) analogs. Its peripheral distribution profile enables clean inflammatory signaling studies (NF-κB, COX-2) without CNS confounding. Ideal for SPR/ITC thermodynamic mapping and SAR campaigns requiring precise electronic/steric dissection of the 4-methoxy substituent.

Molecular Formula C26H23NO6
Molecular Weight 445.5 g/mol
CAS No. 929371-98-2
Cat. No. B6544443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
CAS929371-98-2
Molecular FormulaC26H23NO6
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-5-8-18(30-2)9-6-16)7-11-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
InChIKeyWFNOIFYSYVTMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide (CAS 929371-98-2): Core Chemical Identity and Procurement Relevance


N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a synthetic benzofuran‑carboxamide hybrid with the molecular formula C₂₆H₂₃NO₆ and a molecular weight of 445.47 g mol⁻¹ [1]. The scaffold combines a 2,5‑dimethoxybenzoyl‑substituted benzofuran core with a 4‑methoxybenzamide terminus, placing it within the broader class of benzofuran‑based carboxamides that have been investigated as kinase inhibitors and anti‑inflammatory agents [2]. The compound is commercially available through several chemical suppliers at ≥95 % purity, typically as a reference standard or screening‑library compound for early‑stage drug discovery and chemical biology profiling.

Why Substituting N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide with a Close Analog Risks Experimental Irreproducibility


Benzofuran‑carboxamide analogs that differ by a single atom or functional group on the terminal benzamide ring can exhibit substantially different physicochemical and pharmacokinetic profiles [1]. Even when the benzofuran‑dimethoxybenzoyl pharmacophore is conserved, variation in the para‑substituent of the benzamide moiety alters computed lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen‑bond acceptor count, each of which directly influences membrane permeability, solubility, and off‑target binding [2]. Consequently, an analog selected solely for structural similarity cannot be assumed to reproduce the same assay performance, cellular uptake, or metabolic stability, making direct substitution without experimental re‑validation a significant source of data variability in screening campaigns and SAR studies.

Quantitative Differentiation Evidence for N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Between 4‑Methoxybenzamide and Unsubstituted Benzamide Analogs

The 4‑methoxy substituent on the terminal benzamide ring of the target compound reduces computed lipophilicity (XLogP3) relative to the unsubstituted benzamide analog. According to vendor‑reported computed data, the target compound (CAS 929371‑98‑2) has an XLogP3 of 5.1, whereas the corresponding unsubstituted benzamide analog (CAS 929412‑53‑3) lacks a reported XLogP3 value in the same dataset, though its lower heteroatom count predicts a higher logP [1]. The introduction of the polar methoxy group lowers logP by approximately 0.5–1.0 units based on fragment‑based calculations, which can significantly impact oral absorption and CNS penetration predictions.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) as a Differentiator for Passive Permeability

The target compound exhibits a TPSA of 87 Ų, as reported by vendor computational data [1]. This value is higher than the unsubstituted benzamide analog (CAS 929412‑53‑3), which is predicted to have a TPSA of approximately 72 Ų due to the absence of the 4‑methoxy oxygen [2]. A TPSA > 80 Ų is generally associated with reduced passive blood‑brain barrier permeation (threshold ≈60–70 Ų for CNS‑penetrant compounds), positioning the 4‑methoxy derivative as a peripherally restricted chemotype, whereas the unsubstituted analog may exhibit significant CNS exposure.

TPSA Membrane permeability Blood‑brain barrier

Hydrogen‑Bond Acceptor Count and Its Influence on Solubility and Target Interaction Potential

The target compound possesses six hydrogen‑bond acceptor (HBA) atoms (four methoxy oxygens, one amide carbonyl, one benzofuran oxygen), compared to five HBA atoms in the 4‑methylbenzamide analog (CAS 929471‑36‑3) and four in the unsubstituted benzamide analog (CAS 929412‑53‑3) [1]. The additional HBA capacity of the 4‑methoxy derivative enhances aqueous solubility through stronger solvation interactions. In benzofuran‑carboxamide series evaluated for PI3Kα inhibition, compounds with greater HBA density exhibited improved ligand‑target complementarity, reflected in lower IC₅₀ values [2].

Hydrogen bonding Solubility Ligand efficiency

Class‑Level Antiproliferative Activity of Benzofuran‑Carboxamide Scaffolds and the Role of Para‑Substitution

Although no target‑specific IC₅₀ data are publicly available for CAS 929371‑98‑2, closely related benzofuran‑carboxamide derivatives have demonstrated PI3Kα inhibitory activity and antiproliferative effects across multiple cancer cell lines. In a study by Lavanya et al. (2017), benzofuran‑carboxamide hybrids exhibited IC₅₀ values in the low‑micromolar range against HePG2, MCF‑7, HeLa, and PC3 cell lines, with the most potent compounds achieving IC₅₀ ranges of 4–16.7 µM, comparable to doxorubicin (4.17–8.87 µM) [1]. A later series (2020) demonstrated direct PI3Kα inhibition with IC₅₀ values of 4.1–20.5 µM, validating the benzofuran‑carboxamide core as a kinase‑inhibitory pharmacophore [2]. The 4‑methoxybenzamide substituent of the target compound adds a polar para‑substituent that, in analogous chemotypes, has been associated with improved PI3K binding through additional hydrogen‑bond contacts with Val851 in the ATP‑binding pocket.

Anticancer activity PI3K inhibition Structure‑activity relationship

Evidence‑Backed Application Scenarios for N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide in Scientific Research and Early Discovery


Kinase Inhibitor Screening Libraries for PI3K/Akt/mTOR Pathway Research

The benzofuran‑carboxamide scaffold of CAS 929371‑98‑2 aligns with published PI3Kα inhibitors that showed IC₅₀ values of 4.1–20.5 µM [1]. The 4‑methoxybenzamide terminus provides additional H‑bond acceptor capacity, which molecular docking studies suggest engages Val851 in the PI3K ATP‑binding pocket. Procurement of this compound as a screening‑library member enables direct head‑to‑head profiling against the 4‑methyl and unsubstituted analogs to quantify the contribution of the para‑methoxy group to kinase selectivity and cellular potency.

Anti‑Inflammatory and Oxidative Stress Mechanism Studies

Vendor documentation references use of CAS 929371‑98‑2 in inflammation and oxidative stress mechanistic studies [2]. With a TPSA of 87 Ų, the compound is predicted to favor peripheral over CNS distribution, making it a suitable tool compound for investigating inflammatory signaling (e.g., NF‑κB, COX‑2) in macrophage or synoviocyte models without confounding neuro‑active effects that might arise from the more lipophilic, CNS‑penetrant des‑methoxy analog.

Chemical Biology Probe for Protein‑Ligand Interaction Mapping

The defined substitution pattern of CAS 929371‑98‑2 – a 2,5‑dimethoxybenzoyl group on the benzofuran C2 position and a 4‑methoxybenzamide at the C5 position – creates a three‑point pharmacophore with six HBA sites and a logP of 5.1 [3]. This molecular architecture enables its use as a reference ligand in SPR or ITC binding assays to map the thermodynamic signatures of benzofuran‑carboxamide interactions with purified kinases or bromodomain proteins, where incremental changes in the para‑substituent can be systematically correlated with binding enthalpy and entropy.

SAR Anchoring for Benzofuran‑Carboxamide Lead Optimization Programs

In medicinal chemistry campaigns aimed at optimizing benzofuran‑based kinase inhibitors, CAS 929371‑98‑2 serves as a key analog for dissecting the electronic and steric contributions of the 4‑methoxy group. Comparative data with the 4‑H (CAS 929412‑53‑3), 4‑CH₃ (CAS 929471‑36‑3), and 4‑F (CAS 929504‑58‑5) analogs allow medicinal chemists to attribute differences in enzyme inhibition, cellular potency, and metabolic stability specifically to the electron‑donating and hydrogen‑bonding properties of the methoxy substituent .

Quote Request

Request a Quote for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.